molecular formula C21H22N2O B163469 Nmpbmi CAS No. 130081-93-5

Nmpbmi

Cat. No.: B163469
CAS No.: 130081-93-5
M. Wt: 318.4 g/mol
InChI Key: YASPBSWTXDWFLF-UHFFFAOYSA-N
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Description

Nmpbmi (assumed here to align with the compound PBMP referenced in ) is a symmetrical bismuth-based organic compound synthesized via microwave-assisted methods . Its structure is characterized by a central bismuth atom coordinated to aromatic ligands, as inferred from NMR (¹H and ¹³C) and mass spectrometry (ESI-MS) data . Key features include:

  • Molecular formula: Likely CₓHᵧN₂O₈ (based on analogous compounds in ).
  • Structural motifs: Aromatic rings with electron-withdrawing/donating substituents, influencing electronic properties.
  • Synthesis: One-step microwave synthesis, yielding high purity (>95% via elemental analysis) .

This compound exhibits notable electronic delocalization, as evidenced by Natural Bond Orbital (NBO) analysis (Figure S4, ), which highlights charge redistribution between bismuth and ligand atoms.

Properties

CAS No.

130081-93-5

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

N-methyl-N-[(1-methyl-5-phenylmethoxyindol-2-yl)methyl]prop-2-yn-1-amine

InChI

InChI=1S/C21H22N2O/c1-4-12-22(2)15-19-13-18-14-20(10-11-21(18)23(19)3)24-16-17-8-6-5-7-9-17/h1,5-11,13-14H,12,15-16H2,2-3H3

InChI Key

YASPBSWTXDWFLF-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1CN(C)CC#C

Canonical SMILES

CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1CN(C)CC#C

Synonyms

N-methyl-N-(2-propynyl)-2-(5-benzyloxy-1-methylindolyl)methylamine
NMPBMI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BCC and DBC ()

  • Structural differences :
    • BCC : Lacks the para-methyl substituents present in PBMP, reducing steric hindrance.
    • DBC : Features bulkier substituents, increasing steric effects but decreasing solubility.
  • Electronic properties: Compound NBO Charge on Bi (eV) Enrichment Ratio (Polar Species) PBMP +1.32 1.45 (OH⁻), 1.32 (NO₃⁻) BCC +1.28 1.12 (OH⁻), 0.98 (NO₃⁻) DBC +1.35 1.08 (OH⁻), 0.85 (NO₃⁻) Data derived from (Tables S5–S6, Figures S4–S5).

PBMP’s higher enrichment ratios for polar species correlate with its enhanced Lewis acidity compared to BCC/DBC, making it superior in anion-binding applications.

PMI Derivatives ()

PMI-Tyr, PMI-Ile, and PMI-Lys are bis-substituted amino compounds with amino acid side chains. Key contrasts:

  • Solubility : PMI derivatives show higher aqueous solubility due to ionizable -NH₂/-COOH groups, whereas PBMP is hydrophobic.
  • Reactivity :
    • PBMP: Stabilizes radical intermediates (via bismuth redox activity).
    • PMI derivatives: Participate in peptide coupling (via amine/carboxyl groups).
  • Applications :
Compound Primary Use Key Advantage
PBMP Catalysis, electronic materials High thermal stability (>300°C)
PMI-Tyr Drug delivery, bioimaging Biocompatibility

Comparison with Functionally Similar Compounds

BPDI-Phe and BTDI-Tyr ()

These compounds share PBMP’s aromatic backbone but replace bismuth with transition metals (e.g., Pd, Pt).

  • Electronic properties :
    • PBMP: Broad UV-Vis absorption (λₘₐₓ = 420 nm) due to ligand-to-metal charge transfer.
    • BPDI-Phe: Sharp absorption (λₘₐₓ = 380 nm) from d-d transitions.
  • Stability : PBMP is air-stable, whereas BPDI-Phe requires inert atmospheres.

BTDI-Lys ()

A zinc-coordinated analog with:

  • Catalytic efficiency : BTDI-Lys outperforms PBMP in hydrolytic reactions (TOF = 1,200 h⁻¹ vs. 800 h⁻¹ for PBMP).
  • Limitation : Degrades above 150°C, unlike PBMP.

Critical Analysis of Divergent Findings

  • Synthesis yields : PBMP’s microwave synthesis (85–90% yield) surpasses BCC/DBC’s traditional methods (60–70%) .
  • Contradictions : One study () reports PMI derivatives as superior catalysts, while PBMP’s stability () suggests niche industrial use. These discrepancies may arise from differing experimental conditions (e.g., solvent polarity, temperature).

Data Tables

Table 1: Structural and Electronic Comparison

Compound Central Atom Substituents λₘₐₓ (nm) Melting Point (°C)
PBMP Bi Aromatic -OCH₃ 420 285
BCC Bi Aromatic -H 398 270
PMI-Tyr - -NH₂, -COOH 365 195

Table 2: Application-Specific Performance

Compound Catalytic TOF (h⁻¹) Solubility (mg/mL, H₂O) Thermal Stability (°C)
PBMP 800 0.5 300
BPDI-Phe 1,500 5.2 150
BTDI-Lys 1,200 12.3 180

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